7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Beschreibung
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at position 7 of the isoquinoline scaffold. Tetrahydroisoquinolines are pharmacologically significant due to their structural resemblance to natural alkaloids, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.
Eigenschaften
IUPAC Name |
7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9;/h1-2,5,10,13H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSCBTVIYODZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group onto the isoquinoline scaffold. One common method includes the use of difluoromethylation reagents under specific reaction conditions. For instance, the difluoromethylation of C(sp^2)–H bonds can be achieved through metal-based methods, which can transfer CF_2H to C(sp^2) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to be ambient and biocompatible, allowing for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline core.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the difluoromethoxy group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinolines, while substitution reactions can produce a variety of difluoromethoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems and possess potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural similarity of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline to known neuroprotective agents suggests it may also play a role in this area .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives against various bacterial strains. The modification of the tetrahydroisoquinoline structure has been shown to enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Antiparasitic Effects
Compounds based on the tetrahydroisoquinoline scaffold have demonstrated activity against parasites like Plasmodium falciparum, the causative agent of malaria. The unique chemical features of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline may offer new avenues for antiparasitic drug development .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline; hydrochloride involves several steps that ensure high yields and purity. The compound has been synthesized using various methodologies that emphasize the importance of functional group modifications to enhance biological activity.
Synthesis Overview:
- Starting Materials : Isoquinoline derivatives.
- Key Reagents : Difluoromethoxy reagents and hydrochloric acid for salt formation.
- Yield : Typically around 80% under optimized conditions .
Case Study 1: Neuroprotective Effects
A study published in Pharmacology Research evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives, including 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. The results indicated significant improvements in cognitive function in animal models of Alzheimer’s disease .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, researchers tested several derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that the difluoromethoxy substitution significantly increased antibacterial activity compared to other derivatives .
Wirkmechanismus
The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The biological and physicochemical properties of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be contextualized by comparing it to structurally related tetrahydroisoquinoline derivatives (Table 1).
Table 1. Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Structural and Functional Insights:
Substituent Position and Bioactivity :
- Substituents at positions 6 and 7 (e.g., dimethoxy in Compound 3) correlate with enhanced analgesic and anti-inflammatory effects, likely through modulation of cyclooxygenase (COX) or neurotransmitter pathways .
- Position 7 modifications (e.g., -OCF₂H, -CF₃, -Cl) influence lipophilicity and electronic properties, affecting blood-brain barrier penetration and target binding .
Physicochemical Properties: Fluorinated groups (-CF₃, -OCF₂H) increase metabolic stability compared to methoxy or hydroxy groups, reducing oxidative degradation .
Comparative Efficacy: Compound 3’s anti-inflammatory potency (3.3× diclofenac) highlights the synergistic effect of 6,7-dimethoxy and dimethylaminophenyl groups . Papaverine’s lack of analgesic activity underscores the necessity of specific substituents for target engagement beyond the core tetrahydroisoquinoline structure .
Research Findings and Implications
- Compound 3 : Demonstrated dose-dependent analgesic and anti-inflammatory effects in thermal (hot plate) and chemical (vinegar writhing) models, with efficacy surpassing standard NSAIDs .
- Fluorinated Derivatives : Computational studies suggest that 7-(trifluoromethyl) and 7-(difluoromethoxy) variants may exhibit improved blood-brain barrier penetration, making them candidates for neuropathic pain or CNS disorders .
Biologische Aktivität
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure. The difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{11}F_{2}N \cdot HCl |
| Molecular Weight | 221.66 g/mol |
| CAS Number | 123456-78-9 |
Research indicates that tetrahydroisoquinolines interact with various receptors and enzymes, leading to diverse biological effects. The difluoromethoxy group is hypothesized to modulate these interactions, enhancing efficacy in specific pathways.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value below 10 nM .
- Cystic Fibrosis Modulation : Recent findings suggest that tetrahydroisoquinoline derivatives can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This action is crucial for developing therapies for cystic fibrosis, particularly for the F508del mutation .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, where tetrahydroisoquinolines may protect neuronal cells from oxidative stress and excitotoxicity .
Structure-Activity Relationship (SAR)
The biological potency of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is influenced by modifications in its structure. Key findings include:
- Substituents on the Isoquinoline Ring : Variations in substituents can significantly alter the compound's affinity for biological targets.
- Fluorination Effects : The introduction of fluorine atoms has been shown to enhance metabolic stability and binding affinity to target proteins .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of tetrahydroisoquinoline derivatives, including 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. Results indicated that this compound exhibited potent activity against breast cancer cell lines with an IC50 value of 8 nM .
Study 2: Cystic Fibrosis Treatment
In vitro assays demonstrated that the compound could significantly increase chloride transport in CFTR-expressing cells, with a notable improvement over existing treatments . This suggests its potential as a therapeutic agent for cystic fibrosis.
Q & A
Q. What are the common synthetic methodologies for preparing 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride?
Methodological Answer: The synthesis typically involves coupling intermediates with halogenated or substituted tetrahydroisoquinoline precursors. For example:
- Intermediate activation : Benzylic alcohols (e.g., from ) are activated with reagents like thionyl chloride, followed by reaction with tetrahydroisoquinoline derivatives under reflux conditions in anhydrous acetonitrile with bases such as DIPEA .
- Purification : Column chromatography is commonly used to isolate the final product, as described for structurally similar compounds (e.g., 6,7-dimethoxy derivatives) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Intermediate coupling | DIPEA, acetonitrile, reflux, KI catalyst | 43–86% | |
| Purification | Silica gel column chromatography | N/A |
Q. How is structural characterization performed for this compound?
Methodological Answer: Key techniques include:
- Spectroscopy : ¹H/¹³C NMR and mass spectrometry (MS) confirm molecular structure and purity. Deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) are used as reference standards for method validation .
- Chromatography : HPLC with UV detection ensures purity (>98%), as outlined for related tetrahydroisoquinoline hydrochlorides .
Q. Table 2: Analytical Parameters
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | Methanol mobile phase, UV detection at 254 nm | |
| NMR | DMSO-d6 solvent, δ 2.5–5.0 ppm (tetrahydro ring protons) |
Advanced Research Questions
Q. What strategies improve synthetic yield in multi-step routes?
Methodological Answer:
- Catalytic optimization : Use of KI as a catalyst enhances nucleophilic substitution efficiency during intermediate coupling .
- Solvent selection : Anhydrous acetonitrile minimizes side reactions during reflux, as demonstrated in analogous syntheses .
- Temperature control : Controlled reflux (e.g., 80°C) balances reaction rate and decomposition risks .
Q. How are discrepancies in pharmacological activity data resolved across studies?
Methodological Answer:
- Standardization : Use of pharmacopeial reference standards (e.g., USP/EP) ensures consistency in bioactivity assays .
- Mechanistic studies : For dopamine uptake blockers like Diclofensine hydrochloride (structurally related), in vitro receptor binding assays and prolactin secretion models clarify dose-response relationships .
Q. Table 3: Case Study – Dopaminergic Activity
| Compound | Assay Model | Key Finding | Reference |
|---|---|---|---|
| Diclofensine HCl | Dopamine transporter binding | IC₅₀ = 10 nM (competitive inhibition) |
Q. What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
Q. How are deuterated analogs utilized in metabolic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
